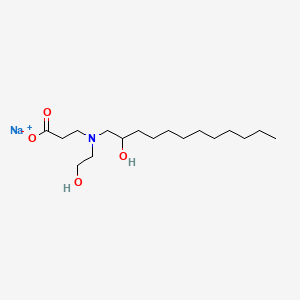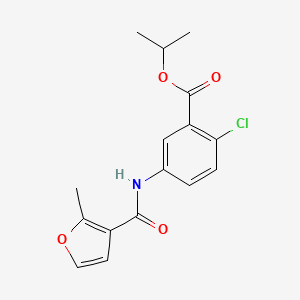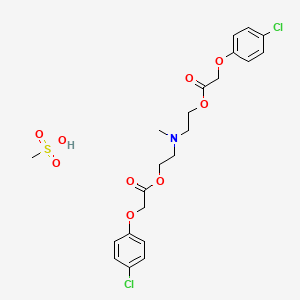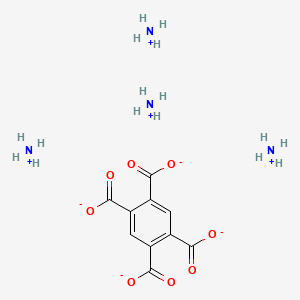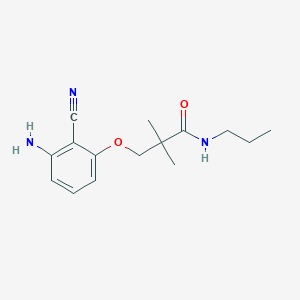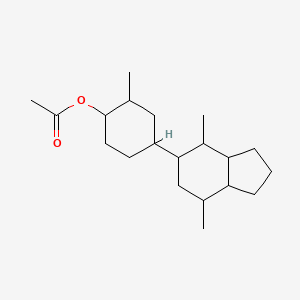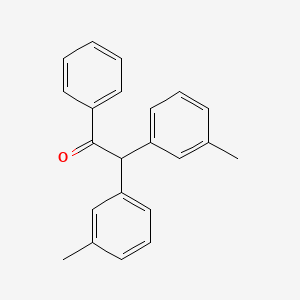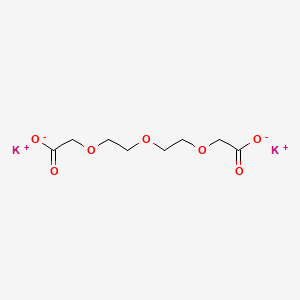
Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is a chemical compound with the molecular formula C8H12K2O7 and a molecular weight of 298.37 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate typically involves the reaction of ethylene glycol derivatives with potassium hydroxide. The reaction proceeds through a series of esterification and neutralization steps, resulting in the formation of the final product.
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate involves its interaction with molecular targets through ionic and covalent bonding. The potassium ions play a crucial role in stabilizing the compound and facilitating its reactivity. The organic backbone interacts with various molecular pathways, influencing biochemical and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bispropionate
- Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisbutyrate
Uniqueness
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in chemistry, biology, and industry.
Propiedades
Número CAS |
94201-43-1 |
|---|---|
Fórmula molecular |
C8H12K2O7 |
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
dipotassium;2-[2-[2-(carboxylatomethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C8H14O7.2K/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
FNUHSPUPCVFIIH-UHFFFAOYSA-L |
SMILES canónico |
C(COCC(=O)[O-])OCCOCC(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



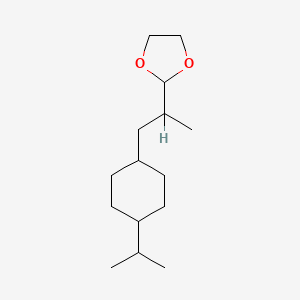
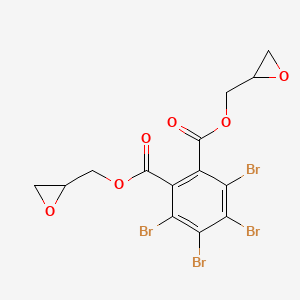
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
